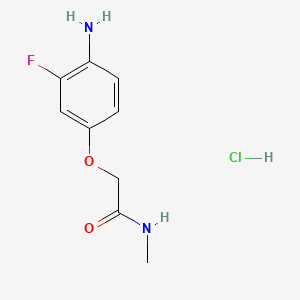
2-(4-amino-3-fluorophenoxy)-N-methylacetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-amino-3-fluorophenoxy)-N-methylacetamide hydrochloride is a chemical compound known for its applications in various scientific fields. It is characterized by its molecular formula C13H12FN3O2 and a molecular weight of 261.26 g/mol . This compound is typically found as a white to light yellow powder or crystal .
Vorbereitungsmethoden
The synthesis of 2-(4-amino-3-fluorophenoxy)-N-methylacetamide hydrochloride involves several steps. One common method includes the reaction of 4-chlorine-N-methylpyridine-2-formamide with 4-amino-3-fluorophenol under specific conditions . This process is designed to be efficient, yielding high purity and minimizing safety risks . Industrial production methods often involve similar synthetic routes but are scaled up to meet commercial demands.
Analyse Chemischer Reaktionen
2-(4-amino-3-fluorophenoxy)-N-methylacetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(4-amino-3-fluorophenoxy)-N-methylacetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-amino-3-fluorophenoxy)-N-methylacetamide hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and pathways, which can lead to the suppression of tumor growth and angiogenesis . The exact molecular targets and pathways vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-(4-amino-3-fluorophenoxy)-N-methylacetamide hydrochloride can be compared to other similar compounds, such as:
4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide: This compound shares a similar structure but has different functional groups, leading to variations in its chemical properties and applications.
4-(4-amino-3-fluorophenoxy)-N-(2-fluoro-4-((2-methylcarbamoyl)pyridin-4-yl)oxy)phenylpicolinamide hydrochloride: This compound has additional fluorine and pyridine groups, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H12ClFN2O2 |
|---|---|
Molekulargewicht |
234.65 g/mol |
IUPAC-Name |
2-(4-amino-3-fluorophenoxy)-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C9H11FN2O2.ClH/c1-12-9(13)5-14-6-2-3-8(11)7(10)4-6;/h2-4H,5,11H2,1H3,(H,12,13);1H |
InChI-Schlüssel |
CCMKULIUMOQOAF-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)COC1=CC(=C(C=C1)N)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{2-[2-(Dimethylamino)ethyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid](/img/structure/B13593738.png)
![3-Amino-2-(benzo[d]thiazol-2-yl)propan-1-ol](/img/structure/B13593762.png)











